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Compound of Interest

Compound Name: 3-(Benzyloxy)propanal

Cat. No.: B121202

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Molecule

3-(Phenylmethoxy)propanal, also known as 3-(benzyloxy)propanal, is a bifunctional organic
molecule featuring a terminal aldehyde and a benzyl ether. Its chemical structure dictates its
physical behavior, influencing its reactivity, solubility, and handling characteristics. A thorough
understanding of these properties is paramount for its successful application in organic
synthesis, medicinal chemistry, and materials science.

Core Physicochemical Properties

The fundamental physical constants of 3-(Phenylmethoxy)propanal provide a foundational
understanding of its behavior in a laboratory setting. These properties have been determined
through a variety of experimental techniques, the choice of which is dictated by the nature of
the property being measured.

Structural and Molecular Identifiers

A unique set of identifiers ensures the unambiguous identification of 3-
(Phenylmethoxy)propanal across different databases and chemical inventories.
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Identifier Value Source
Molecular Formula C10H1202 [1]
Molecular Weight 164.20 g/mol [1]

CAS Number 19790-60-4

INChl=1S/C10H1202/c11-7-4-

InChl 8-12-9-10-5-2-1-3-6-10/h1-3,5-  [1]
7H,4,8-9H2
SMILES C1=CC=C(C=C1)COCCC=0  [1]

Expert Insight: The combination of a flexible alkyl chain, a polar aldehyde group, and a
nonpolar benzyl group gives 3-(Phenylmethoxy)propanal an amphiphilic character, which is a
key determinant of its solubility and chromatographic behavior.

Macroscopic Physical Properties

The following table summarizes the key macroscopic physical properties of 3-
(Phenylmethoxy)propanal.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/3-_Benzyloxy_propanal
https://pubchem.ncbi.nlm.nih.gov/compound/3-_Benzyloxy_propanal
https://pubchem.ncbi.nlm.nih.gov/compound/3-_Benzyloxy_propanal
https://pubchem.ncbi.nlm.nih.gov/compound/3-_Benzyloxy_propanal
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121202?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Context and
Property Value .
Causality

The absence of a reported
melting point and its
description in supplier catalogs
Physical State Liquid indicate that 3-
(Phenylmethoxy)propanal
exists as a liquid at standard

temperature and pressure.

Visual inspection is the primary
method for determining the
appearance of a chemical. The
Appearance Colorless to light yellow liquid color can be indicative of
purity, with darker colors often
suggesting the presence of

impurities.

The boiling point at
atmospheric pressure is a
predicted value, likely derived
from computational models
based on the compound's
structure.[2] The experimental
value at reduced pressure is
262.6 £ 15.0 °C at 760 mmHg determined by vacuum
Boiling Point ) o ]
(Predicted) 70 °C at 3 mmHg distillation, a technique
employed for compounds that
may decompose at their
atmospheric boiling point. The
significant difference between
the two values highlights the
importance of pressure in

determining the boiling point.

Melting Point N/A The lack of a reported melting
point from multiple sources

suggests that the freezing
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point of 3-
(Phenylmethoxy)propanal is
below standard room

temperature.[2]

Density is typically measured
using a pycnometer or a digital
density meter. This value is
Density 1.06 g/cm3 at 20°C crucial for converting between
mass and volume, which is a
common requirement in

synthetic protocols.

The refractive index is a
measure of how light
propagates through a
i substance and is determined

Refractive Index (n_D2°) 1.512 ) )
using a refractometer. It is a
sensitive indicator of purity and
can be used for quality control

purposes.

The flash point is the lowest

temperature at which the

vapors of a volatile material will
] ignite when given an ignition

Flash Point 112 °C o N

source. This is a critical safety

parameter determined using a

closed-cup or open-cup

apparatus.

Experimental Protocol: Determination of Boiling Point at Reduced Pressure

The boiling point of a liquid at a pressure other than atmospheric is determined using a vacuum
distillation apparatus. This technique is essential for compounds that are thermally sensitive.
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Apparatus Setup

Procedure

BoilingPoint
Boiing Point
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Caption: Workflow for determining boiling point under reduced pressure.

Solubility Profile

While explicit quantitative solubility data for 3-(Phenylmethoxy)propanal in a wide range of
solvents is not readily available in the literature, a qualitative assessment can be made based
on its chemical structure ("like dissolves like").
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Solvent Class

Predicted Solubility

Rationale

Polar Praotic (e.g., Methanol,

The presence of the aldehyde

Soluble group allows for hydrogen
Ethanol) . . .
bonding with protic solvents.
The overall polarity of the
Polar Aprotic (e.g., Acetone, molecule, contributed by the
Ethyl Acetate, Soluble ether and aldehyde

Dichloromethane)

functionalities, suggests good

miscibility with these solvents.

Nonpolar Aprotic (e.g.,

Toluene, Hexane)

Sparingly Soluble to Insoluble

The nonpolar benzyl group
may provide some solubility in
aromatic solvents like toluene,
but the polar aldehyde group
will limit its miscibility with
highly nonpolar solvents like

hexane.

Aqueous (e.g., Water)

Sparingly Soluble to Insoluble

The large hydrophobic benzyl
group is expected to
significantly limit its solubility in
water, despite the presence of
the polar aldehyde and ether

groups.

Expert Insight: For chromatographic purification, a solvent system of ethyl acetate and hexanes

is likely to be effective, allowing for the modulation of polarity to achieve good separation.

Spectroscopic Characterization

Spectroscopic data is indispensable for the structural elucidation and purity assessment of 3-

(Phenylmethoxy)propanal.

Mass Spectrometry (MS)

A GC-MS spectrum of 3-(Phenylmethoxy)propanal is available, providing information about its

molecular weight and fragmentation pattern.[1][3]
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e Molecular lon (M*): The mass spectrum would be expected to show a molecular ion peak at
m/z = 164, corresponding to the molecular weight of the compound.

» Key Fragmentation Patterns: The benzylic ether linkage is a likely site for fragmentation. A
prominent peak at m/z = 91, corresponding to the tropylium ion ([C7H7]*), is a characteristic
fragment for benzyl-containing compounds. Other fragments would arise from the cleavage
of the propyl chain and the loss of the aldehyde group.

3-(Phenylmethoxy)propanal
(m/z = 164)

Benzylic cleavage LCIeavage of ether bond Alpha-cleavage

[C7HA]
a7l [C3Hs0]* [CoHsCH20]*
(Tr‘:ﬁf’z"gngl'on) miz = 57 m/z = 107

Click to download full resolution via product page

Caption: Predicted mass spectrometry fragmentation of 3-(Phenylmethoxy)propanal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While dedicated *H and 3C NMR spectra for 3-(Phenylmethoxy)propanal are not readily
available in public databases, the expected chemical shifts can be predicted based on the
analysis of similar structures, such as 3-benzyloxy-1-propanol.

Predicted *H NMR (CDCls):

e ~9.8 ppm (t, 1H): Aldehydic proton, appearing as a triplet due to coupling with the adjacent
CHz= group.

e ~7.3 ppm (m, 5H): Aromatic protons of the phenyl group.
e ~4.5 ppm (s, 2H): Methylene protons of the benzyl group (PhCH20-).
e ~3.7 ppm (t, 2H): Methylene protons adjacent to the ether oxygen (-OCH2-).

e ~2.8 ppm (dt, 2H): Methylene protons adjacent to the aldehyde group (-CH2CHO).
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Predicted 3C NMR (CDCIs):

e ~202 ppm: Aldehyde carbonyl carbon.

e ~138 ppm: Quaternary aromatic carbon of the phenyl group attached to the CH20 moiety.
e ~128-127 ppm: Aromatic CH carbons of the phenyl group.

e ~73 ppm: Methylene carbon of the benzyl group (PhCH20-).

e ~65 ppm: Methylene carbon adjacent to the ether oxygen (-OCHz-).

o ~44 ppm: Methylene carbon adjacent to the aldehyde group (-CH2CHO).

Infrared (IR) Spectroscopy

The IR spectrum of 3-(Phenylmethoxy)propanal would exhibit characteristic absorption bands
corresponding to its functional groups.

e ~2820 and 2720 cm~1: C-H stretch of the aldehyde (Fermi doublet), a diagnostic peak for
aldehydes.

e ~1725 cm~1: Strong C=0 stretch of the aldehyde.

e ~3030 cm~: Aromatic C-H stretch.

e ~2940 and 2860 cm~: Aliphatic C-H stretch.

e ~1100 cm~% C-O stretch of the ether.

e ~1600 and 1495 cm~1: C=C stretching of the aromatic ring.

Safety and Handling

3-(Phenylmethoxy)propanal is classified as an irritant.[1] It is advisable to handle this
compound in a well-ventilated fume hood, wearing appropriate personal protective equipment
(PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always
consult the latest Safety Data Sheet (SDS) provided by the supplier.
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Conclusion

This technical guide has provided a detailed overview of the physical properties of 3-
(Phenylmethoxy)propanal, grounded in available experimental data and expert interpretation.
By understanding these fundamental characteristics, researchers can confidently and safely
employ this versatile molecule in their synthetic endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 3-(Benzyloxy)propanal | CLOH1202 | CID 10888261 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. 3-(Benzyloxy)propanal | CAS#:19790-60-4 | Chemsrc [chemsrc.com]

3. spectrabase.com [spectrabase.com]

To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties
of 3-(Phenylmethoxy)propanal]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b121202#3-phenylmethoxy-propanal-physical-
properties]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b121202?utm_src=pdf-body
https://www.benchchem.com/product/b121202?utm_src=pdf-body
https://www.benchchem.com/product/b121202?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/3-_Benzyloxy_propanal
https://pubchem.ncbi.nlm.nih.gov/compound/3-_Benzyloxy_propanal
https://www.chemsrc.com/en/cas/19790-60-4_831861.html
https://spectrabase.com/spectrum/4cxlL9gQ4jr
https://www.benchchem.com/product/b121202#3-phenylmethoxy-propanal-physical-properties
https://www.benchchem.com/product/b121202#3-phenylmethoxy-propanal-physical-properties
https://www.benchchem.com/product/b121202#3-phenylmethoxy-propanal-physical-properties
https://www.benchchem.com/product/b121202#3-phenylmethoxy-propanal-physical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121202?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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